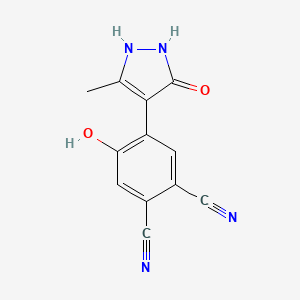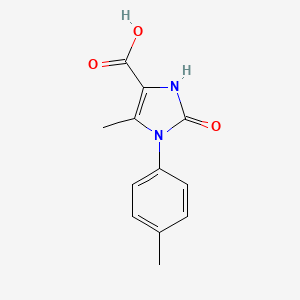![molecular formula C10H13N3O B11045510 N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethyl group at the 1-position of the pyrazole ring and an ethyl group at the 4-position, along with a prop-2-ynamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Dimethyl Group: The dimethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Prop-2-ynamide Group: The prop-2-ynamide group can be introduced through the reaction of the pyrazole derivative with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A similar compound with a pyrazole ring and dimethyl groups at positions 3 and 5.
1-Ethyl-3,5-dimethyl-1H-pyrazole: Another similar compound with an ethyl group at position 1 and dimethyl groups at positions 3 and 5.
Uniqueness
N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide is unique due to the presence of the prop-2-ynamide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making the compound valuable for various applications.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C10H13N3O/c1-5-10(14)11-7(2)9-6-13(4)12-8(9)3/h1,6-7H,2-4H3,(H,11,14) |
InChI-Schlüssel |
FCRFPQNTCYJLPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C(C)NC(=O)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)
![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)


![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)